ISCK03 - 945526-43-2

ISCK03

Catalog Number: EVT-272148
CAS Number: 945526-43-2
Molecular Formula: C19H21N3O2S
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

tert-Butylphenyl imidazolylphenyl sulfonamide (ISCK03) is a small molecule inhibitor that exhibits high selectivity for the proto-oncogenic receptor tyrosine kinase KIT. [] This kinase plays a crucial role in various cellular processes including cell growth, differentiation, and survival. ISCK03 acts by specifically targeting and inhibiting the activity of KIT, thereby disrupting downstream signaling pathways. While its therapeutic potential has been explored in the context of certain cancers, this document will focus solely on its scientific research applications.

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor that functions as a specific inhibitor of BCR-ABL (the oncogenic tyrosine kinase created by the Philadelphia chromosome abnormality). It is widely used in the clinic for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). [, ]

Relevance: Like ISCK03, Imatinib is a c-Kit inhibitor. Both compounds have been shown to reduce the clone-forming capacity of colorectal cancer stem cells (CSCs) in vitro, suggesting they may have therapeutic value in treating colorectal cancer. [, ] They both function by inhibiting the SCF-cKit signaling pathway, which is involved in the maintenance of CSCs. [, ]

Stem Cell Factor (SCF)

Compound Description: Stem Cell Factor (SCF) is a cytokine that binds to the c-Kit receptor. It plays a crucial role in hematopoiesis, melanogenesis, and gametogenesis. [, , , ] In the context of colorectal cancer, SCF is secreted by differentiated tumor cells (DTCs) and promotes the maintenance of cancer stem cells. [, ]

Relevance: SCF acts as the ligand for the c-Kit receptor, which ISCK03 inhibits. [, , ] Increased SCF signaling leads to the activation of downstream pathways that promote the survival and proliferation of CSCs. [, ] By inhibiting c-Kit, ISCK03 blocks the effects of SCF, thereby suppressing CSC maintenance. [, ]

Thapsigargin (TG)

Compound Description: Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This inhibition leads to an increase in cytoplasmic calcium levels, triggering various downstream signaling events. [] Studies have shown that Thapsigargin can promote the activation of primordial follicles in mice and humans. []

Relevance: While structurally unrelated to ISCK03, Thapsigargin shares a functional link by its ability to activate primordial follicles through the mTOR pathway. [] Interestingly, ISCK03 has been shown to block the activation of AKT by certain metallic compounds (like CrCl3 and FeCl3) that also promote primordial follicle activation, highlighting the potential interplay between these compounds and their effect on similar pathways. []

CrCl3, MnCl2, FeCl3, ZnSO4

Compound Description: These metallic compounds (Chromium(III) chloride, Manganese(II) chloride, Iron(III) chloride, and Zinc sulfate) have been shown to promote primordial follicle activation by increasing the levels of glycolysis-related proteins and activating the mTOR pathway. [] Notably, ZnSO4 administration in aged mice led to an increase in ovulated oocytes, improved oocyte quality, and enhanced fertility. []

Relevance: Although structurally diverse from ISCK03, these compounds exhibit a functional connection by influencing the PI3K/Akt pathway, which can be modulated by ISCK03 in specific contexts. [] This suggests a potential interplay between these metallic compounds, ISCK03, and their effects on follicle activation and cell signaling. []

Source and Classification

ISCK03 is classified as a small molecule inhibitor targeting the c-Kit receptor, which is activated by its ligand, stem cell factor. The compound has been studied in the context of cancer research, particularly for its role in inhibiting tumor growth and metastasis in various cancer types, including melanoma and triple-negative breast cancer. It has been utilized in laboratory settings to understand the mechanisms of c-Kit signaling and its implications in oncogenesis .

Synthesis Analysis

The synthesis of ISCK03 involves several chemical reactions that lead to the formation of its active structure. While specific synthetic routes may vary, a general approach includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain functional groups amenable to further chemical transformations.
  2. Reactions: Key reactions may include:
    • Substitution Reactions: To introduce functional groups that enhance binding affinity to the c-Kit receptor.
    • Coupling Reactions: Such as amide or ester formation to link different molecular fragments.
  3. Purification: After synthesis, ISCK03 is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity (>98%) for biological testing .

Technical parameters such as reaction temperatures, solvent systems, and reaction times are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of ISCK03 can be described using its chemical formula and specific structural features:

  • Chemical Formula: C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 304.36 g/mol
  • Structural Features:
    • Contains a triazole ring which contributes to its ability to interact with biological targets.
    • Functional groups that facilitate binding to the c-Kit receptor are strategically placed to enhance interaction.

The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography if available, providing insights into how ISCK03 fits into the binding site of c-Kit .

Chemical Reactions Analysis

ISCK03 participates in several chemical reactions primarily related to its inhibitory function:

  1. Inhibition of c-Kit Activation: ISCK03 binds to c-Kit and prevents its phosphorylation by stem cell factor, thereby blocking downstream signaling pathways.
  2. Impact on Signaling Pathways:
    • Inhibition of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway.
    • Reduction in mitogen-activated protein kinase (MAPK) signaling, which is crucial for cell proliferation and survival .

These reactions are essential for understanding how ISCK03 can modulate tumor growth and metastasis.

Mechanism of Action

The mechanism of action of ISCK03 involves its role as an antagonist of the c-Kit receptor:

  1. Binding Affinity: ISCK03 binds competitively or allosterically to the c-Kit receptor, preventing the binding of stem cell factor.
  2. Signal Transduction Inhibition: By inhibiting c-Kit activation, ISCK03 disrupts downstream signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  3. Biological Effects: The compound has shown efficacy in preclinical models by reducing tumor size and inhibiting metastatic spread in various cancer types.
Physical and Chemical Properties Analysis

ISCK03 exhibits several notable physical and chemical properties:

  • Appearance: Typically a solid compound with high purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), but limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining how ISCK03 can be effectively used in laboratory experiments and potential therapeutic applications .

Applications

ISCK03 has significant scientific applications primarily within cancer research:

  1. Cancer Therapeutics: As an inhibitor of c-Kit signaling, it is being explored for potential use in treating cancers where c-Kit is overexpressed or mutated, such as melanoma and gastrointestinal stromal tumors.
  2. Research Tool: Used extensively in laboratory studies to elucidate the role of c-Kit signaling in various biological processes including hematopoiesis, melanogenesis, and tumorigenesis.
  3. Drug Development: Serves as a lead compound for developing more potent inhibitors targeting similar pathways involved in cancer progression.
Molecular Mechanisms of ISCK03-Mediated c-Kit Signaling Inhibition

Structural Determinants of ISCK03 Binding to c-Kit Receptor Tyrosine Kinase

ISCK03 (CAS 945526-43-2) is a small molecule inhibitor with the chemical formula C₁₉H₂₁N₃O₂S and a molecular weight of 355.45 g/mol [2]. Its molecular structure features a central sulfonylurea bridge connecting two aromatic rings: a tert-butyl-substituted benzene moiety and a pyrimidine-containing heterocycle with an imidazole-like nitrogen configuration [2] [4]. This configuration enables highly specific interactions with the c-Kit kinase domain. Structural analyses reveal that ISCK03 binds preferentially to the ATP-binding pocket of c-Kit in its autoinhibited conformation, forming critical hydrogen bonds with key residues:

  • Pyridine nitrogen with backbone NH of Met-318
  • Aminopyrimidine group with hydroxyl group of Thr-315 [2] [5]

The tert-butyl group engages in hydrophobic interactions within a subpocket formed by Ile-293, Leu-298, Leu-354, and Val-379, stabilizing the inhibitor-receptor complex [5]. This binding mode effectively occludes ATP access and prevents the conformational shift required for kinase activation. Mutational studies demonstrate that substitutions at Thr-315 (particularly T315I) significantly reduce ISCK03 binding affinity due to both loss of hydrogen bonding and steric hindrance—a finding that underscores the residue's critical role in molecular recognition [5] [8].

Table 1: Key Binding Interactions Between ISCK03 and c-Kit

c-Kit DomainResidueInteraction TypeFunctional Significance
ATP-binding pocketThr-315Hydrogen bondingCritical for specificity; mutation causes resistance
Hydrophobic pocketIle-293, Leu-354Van der Waals forcesEnhances binding stability
Juxtamembrane regionVal-379Hydrophobic interactionStabilizes inactive conformation
Catalytic loopMet-318Hydrogen bondingDisrupts catalytic triad formation

Inhibition of SCF-Induced c-Kit Phosphorylation and Downstream ERK/MAPK Pathway Modulation

ISCK03 exhibits dose-dependent inhibition of stem cell factor (SCF)-mediated c-Kit activation, with near-complete suppression of receptor autophosphorylation observed at 10 μM in 501mel melanoma cells [1] [2]. This inhibition directly disrupts the kinase cascade initiation, as evidenced by reduced phosphorylation at tyrosine residues Y703 and Y721 in the c-Kit activation loop [2]. Consequently, ISCK03 treatment abrogates downstream signaling through the Ras/Raf/MEK/ERK pathway, a critical regulator of cell proliferation and survival. In SCF-stimulated cells, ISCK03 (10 μM) reduces phosphorylation of p44/42 ERK mitogen-activated protein kinases (MAPK) by >80% within 30 minutes, while paradoxically showing no inhibitory effect on hepatocyte growth factor (HGF)-induced ERK phosphorylation [2]. This selective disruption confirms the pathway specificity of ISCK03.

Mechanistically, ISCK03 impairs the kinase-substrate docking by altering the conformational dynamics of the c-Kit juxtamembrane domain, which normally facilitates recruitment of adaptor proteins like Grb2 and SOS upon activation [5] [10]. The inhibition extends to transcriptional regulators such as STAT3, where ISCK03 pretreatment effectively counteracts SCF-induced phosphorylation of JAK/STAT3 in a concentration-dependent manner [2] [9]. These multipronged effects collectively suppress cellular processes dependent on SCF/c-Kit signaling, including melanocyte proliferation, mast cell survival, and hematopoietic precursor migration [5] [10].

Table 2: Effects of ISCK03 on c-Kit Signaling Pathways in Cellular Models

Downstream PathwayISCK03 ConcentrationInhibition EfficiencyFunctional Consequence
c-Kit autophosphorylation10 μM>90%Disrupted kinase activation
ERK1/2 phosphorylation10 μM80-85%Reduced proliferation signals
STAT3 activation10 μM75-80%Suppressed survival signaling
PI3K/Akt pathway10 μM<30%Minimal effect on metabolic signaling

Selectivity Profiling: Comparative Analysis of ISCK03 Against PDGFR, Bcr-Abl, and Other Tyrosine Kinases

Comprehensive kinase profiling demonstrates that ISCK03 maintains exceptional selectivity for c-Kit (CD117) over structurally related receptor tyrosine kinases. At concentrations that fully inhibit c-Kit (IC₅₀ = 0.2 μM), ISCK03 exhibits minimal activity against platelet-derived growth factor receptor (PDGFR; IC₅₀ >10 μM) and virtually no inhibition of Bcr-Abl (IC₅₀ >50 μM) [3] [6]. This selectivity profile stems from structural divergences in the ATP-binding cavities:

  • The Val-654/Ala-614 residue pair in PDGFR creates steric hindrance against ISCK03's tert-butylphenyl group
  • Bcr-Abl's Thr-315→Ile mutation (T315I) disrupts hydrogen bonding crucial for ISCK03 binding [3] [8]

ISCK03 also shows negligible activity (<20% inhibition at 10 μM) against Src-family kinases (Lyn, Fyn), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and insulin receptor kinase (IRK) [6]. However, it exhibits moderate inhibition (IC₅₀ ~2.5 μM) of the fibroblast growth factor receptor (FGFR3), likely due to conserved residue homology in the kinase domain. In functional cellular assays, ISCK03 (10 μM) fails to reverse BCR-ABL-induced adhesion defects in 32D cells or inhibit STI571 (imatinib)-resistant Bcr-Abl mutants, confirming its lack of efficacy against this oncogenic kinase [3] [8]. Similarly, ISCK03 does not impair PDGF-BB-induced fibroblast migration even at concentrations 20-fold higher than its c-Kit IC₅₀, underscoring its cellular selectivity [6] [10].

Table 3: Selectivity Profile of ISCK03 Against Key Tyrosine Kinases

Kinase TargetISCK03 IC₅₀ (μM)Structural Basis of Selectivity
c-Kit (CD117)0.2Optimal fit with Thr-315 and hydrophobic pocket
PDGFRα>10Steric clash from Val-654/Ala-614 residues
Bcr-Abl (wild-type)>50Incompatible activation loop conformation
Bcr-Abl (T315I mutant)>100Loss of Thr-315 hydrogen bonding
FGFR3~2.5Partial conservation of hydrophobic pocket
VEGFR2>25Bulky gatekeeper residue (Phe-1047)

Properties

CAS Number

945526-43-2

Product Name

ISCK03

IUPAC Name

4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3

InChI Key

XQABBHBFHWHMKF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3

Solubility

Soluble in DMSO

Synonyms

4-t-butylphenyl-N-(4-imidazol-1-ylphenyl)sulfonamide
ISCK03

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.